1-(Quinoxalin-2-yl)ethanamine 1-(Quinoxalin-2-yl)ethanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15987147
InChI: InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3
SMILES:
Molecular Formula: C10H11N3
Molecular Weight: 173.21 g/mol

1-(Quinoxalin-2-yl)ethanamine

CAS No.:

Cat. No.: VC15987147

Molecular Formula: C10H11N3

Molecular Weight: 173.21 g/mol

* For research use only. Not for human or veterinary use.

1-(Quinoxalin-2-yl)ethanamine -

Specification

Molecular Formula C10H11N3
Molecular Weight 173.21 g/mol
IUPAC Name 1-quinoxalin-2-ylethanamine
Standard InChI InChI=1S/C10H11N3/c1-7(11)10-6-12-8-4-2-3-5-9(8)13-10/h2-7H,11H2,1H3
Standard InChI Key YITXQQSVANLVGU-UHFFFAOYSA-N
Canonical SMILES CC(C1=NC2=CC=CC=C2N=C1)N

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name for the compound is (1S)-1-(quinoxalin-2-yl)ethan-1-amine, reflecting its chiral center at the ethanamine carbon . The quinoxaline core consists of a fused benzene-pyrazine system, with the ethanamine group attached at the pyrazine ring's C2 position. The (1S) configuration confers stereochemical specificity, critical for potential biological interactions .

Molecular Descriptors and Identifiers

  • Molecular Formula: C₁₀H₁₁N₃

  • Molecular Weight: 173.21 g/mol

  • SMILES Notation: CC@@HN

  • InChIKey: YITXQQSVANLVGU-ZETCQYMHSA-N

  • CAS Registry: 2227809-15-4

  • Synonym: EN300-1822979

The stereospecific SMILES string confirms the (S)-configuration, while the InChIKey provides a unique identifier for database searches .

Synthetic Methodologies

Oxidative Amidation–Heterocycloannulation

Raghunadh et al. (2020) developed a metal-free route to quinoxalin-2-ones using 2,2-dibromo-1-arylethanones and aryl-1,2-diamines . Although optimized for ketone products, modifying the diamine component or introducing reductive amination steps might yield ethanamine derivatives .

Physicochemical Properties

While experimental data on solubility and melting points remain unreported, computational predictions based on structural analogs suggest:

  • LogP: ~1.2 (moderate lipophilicity)

  • Hydrogen Bond Donors/Acceptors: 2/3

  • Polar Surface Area: ~41 Ų (indicative of moderate membrane permeability)

The quinoxaline ring contributes to π-π stacking interactions, while the primary amine enables salt formation or Schiff base derivatization .

Applications in Drug Discovery

Lead Compound Optimization

The compound’s chiral center and modular structure allow for:

  • Stereochemical diversification: Synthesis of (R)-enantiomers to study configuration-activity relationships.

  • Functionalization: Acylation of the amine to improve pharmacokinetics .

Diagnostic Agent Development

Quinoxaline’s fluorescence properties (λₑₘ ~450 nm) could be harnessed for bioimaging probes when conjugated to targeting moieties .

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